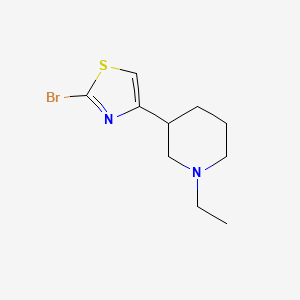

2-Bromo-4-(1-ethyl-3-piperidyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15BrN2S |

|---|---|

Molecular Weight |

275.21 g/mol |

IUPAC Name |

2-bromo-4-(1-ethylpiperidin-3-yl)-1,3-thiazole |

InChI |

InChI=1S/C10H15BrN2S/c1-2-13-5-3-4-8(6-13)9-7-14-10(11)12-9/h7-8H,2-6H2,1H3 |

InChI Key |

PFPVXYAZIZWVRA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC(C1)C2=CSC(=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Bromo 4 1 Ethyl 3 Piperidyl Thiazole

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to 2-Bromo-4-(1-ethyl-3-piperidyl)thiazole reveals several logical disconnections to identify plausible starting materials. The primary disconnection points are within the thiazole (B1198619) ring and at the piperidine-thiazole junction.

Identification of Key Precursors for Thiazole Ring Formation

The thiazole ring is a common motif in organic synthesis, and its construction can be approached through well-established methods. Retrosynthetically, the thiazole ring of the target molecule can be disconnected to reveal two key building blocks: a thioamide equivalent and an α-halocarbonyl compound. For the synthesis of a 4-substituted thiazole, this typically involves a thiourea (B124793) or thioamide and an α-haloketone.

Specifically, for this compound, the retrosynthetic analysis points towards a precursor such as 2-amino-4-(1-ethyl-3-piperidyl)thiazole. This intermediate allows for the introduction of the bromine atom at the 2-position in a later step. The synthesis of this 2-aminothiazole (B372263) precursor would logically arise from the reaction of a thiourea with an α-haloketone bearing the 1-ethyl-3-piperidyl moiety.

Strategies for Introducing the 1-Ethyl-3-piperidyl Moiety

The 1-ethyl-3-piperidyl group is a crucial component of the target molecule. Its introduction can be achieved by incorporating it into one of the key precursors for the thiazole ring synthesis. The most direct approach involves the synthesis of a ketone, such as 1-(1-ethylpiperidin-3-yl)ethanone, which can then be halogenated to the corresponding α-haloketone.

The synthesis of 1-(1-ethylpiperidin-3-yl)ethanone itself can be envisioned through several routes. One potential method involves the acylation of an organometallic derivative of 1-ethyl-3-halopiperidine. For instance, the Grignard reagent derived from 1-ethyl-3-bromopiperidine could be reacted with an acetylating agent like acetyl chloride. Alternatively, the synthesis could start from a commercially available piperidine (B6355638) derivative which is then N-ethylated and subsequently functionalized at the 3-position.

Considerations for Bromine Atom Incorporation at the 2-Position

The introduction of the bromine atom at the 2-position of the thiazole ring is a key transformation. Direct bromination of the 4-(1-ethyl-3-piperidyl)thiazole could lead to a mixture of products, with potential for bromination at the 5-position as well. Therefore, a more regioselective method is preferred.

A common and effective strategy for the regioselective introduction of a halogen at the 2-position of a thiazole ring is the Sandmeyer reaction. This involves the diazotization of a 2-aminothiazole precursor, followed by treatment with a copper(I) bromide salt. This approach offers good control over the position of bromination and is a widely used method in heterocyclic chemistry. Therefore, the synthesis of 2-amino-4-(1-ethyl-3-piperidyl)thiazole is a strategic intermediate for the final bromination step.

Synthesis of Thiazole Ring Precursors

The construction of the thiazole ring is a pivotal part of the synthesis. The Hantzsch thiazole synthesis and related cyclocondensation reactions are the most common and versatile methods for this purpose.

Hantzsch Thiazole Synthesis and Modifications

The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-halocarbonyl compound with a thioamide. In the context of synthesizing the target molecule's precursor, this would involve the reaction of 2-bromo-1-(1-ethylpiperidin-3-yl)ethanone with thiourea.

The general mechanism of the Hantzsch synthesis involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The reaction is typically carried out in a suitable solvent such as ethanol (B145695), and often under reflux conditions.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| 2-Bromo-1-(1-ethylpiperidin-3-yl)ethanone | Thiourea | 2-Amino-4-(1-ethyl-3-piperidyl)thiazole | Ethanol, Reflux |

Modifications to the classical Hantzsch synthesis have been developed to improve yields and expand the substrate scope. These can include the use of microwave irradiation to accelerate the reaction or the use of different catalysts.

Cyclocondensation Reactions Utilizing Thioureas and α-Haloketones

The reaction between thioureas and α-haloketones is a cornerstone of thiazole synthesis. This cyclocondensation reaction provides a direct route to 2-aminothiazole derivatives, which are versatile intermediates for further functionalization.

The synthesis of the key α-haloketone precursor, 2-bromo-1-(1-ethylpiperidin-3-yl)ethanone, can be achieved by the α-bromination of 1-(1-ethylpiperidin-3-yl)ethanone. This bromination can be carried out using various brominating agents, such as bromine in acetic acid or N-bromosuccinimide (NBS).

| Starting Material | Reagent | Product |

| 1-(1-Ethylpiperidin-3-yl)ethanone | Br2 / Acetic Acid or NBS | 2-Bromo-1-(1-ethylpiperidin-3-yl)ethanone |

Once the α-haloketone is obtained, its reaction with thiourea proceeds via the Hantzsch mechanism to yield the desired 2-amino-4-(1-ethyl-3-piperidyl)thiazole. This intermediate is then subjected to a Sandmeyer reaction to introduce the bromine at the 2-position.

One-Pot Synthetic Approaches to Thiazole Derivatives

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and simplification of procedures. The synthesis of thiazole derivatives often utilizes the Hantzsch thiazole synthesis, which typically involves the cyclization of α-haloketones with a thioamide. researchgate.net This fundamental reaction has been adapted into various one-pot methodologies.

A common one-pot approach involves the reaction of a ketone, a halogenating agent, and a thioamide in a single reaction vessel. For instance, an α-bromoacetyl compound can be prepared in situ and immediately reacted with a thiourea or thiosemicarbazide (B42300) derivative to form the thiazole ring. ijcce.ac.ir Multi-component reactions (MCRs) represent another powerful strategy for one-pot synthesis. For example, a mixture of an aldehyde, thiosemicarbazide, and a phenacyl bromide can be condensed in a single step to yield complex thiazole derivatives. orientjchem.orgacs.org These methods offer the advantages of high atom economy and the ability to generate molecular diversity rapidly. ijcce.ac.ir The choice of solvent and catalyst is critical; environmentally benign media and reusable catalysts are increasingly being employed to enhance the sustainability of these processes. researchgate.netnanobioletters.com

| One-Pot Thiazole Synthesis Method | Reactants | Key Features | Reference |

| Hantzsch-type Condensation | Ketone, Halogenating Agent, Thioamide | In situ formation of α-haloketone. | researchgate.net |

| Multi-component Reaction | Aldehyde, Thiosemicarbazide, Phenacyl Bromide | High atom and step economy. | ijcce.ac.irorientjchem.org |

| Catalyst-Free Synthesis | Phenacyl Bromide, Thiourea | Reaction at room temperature in THF. | researchgate.net |

| Heterogeneous Catalysis | Substituted Phenacyl Bromide, Thiourea | Use of reusable catalysts like copper silicate. | nanobioletters.com |

Synthesis of N-Ethyl Piperidine Derivatives

The N-ethyl piperidine moiety is a common structural feature in various chemical entities. Its synthesis can be achieved through several strategic approaches, including the functionalization of a pre-existing piperidine ring or the de novo construction of the heterocyclic system.

Reductive Amination Strategies for Piperidine Functionalization

Reductive amination is a versatile and widely used method for the N-alkylation of amines. pearson.com To synthesize N-ethyl piperidine derivatives, this reaction typically involves the condensation of a piperidine (a secondary amine) with acetaldehyde (B116499) to form an intermediate enamine or iminium ion, which is then reduced in situ to the corresponding N-ethyl piperidine. nih.gov

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity. pearson.comnih.gov This method is highly efficient for introducing an ethyl group onto the nitrogen atom of a pre-formed piperidine scaffold. The reaction of piperidine with an aldehyde like benzaldehyde, followed by reduction, serves as a classic example of this process. pearson.com The double reductive amination of dicarbonyl compounds with an amine source also provides a powerful route to substituted piperidines. chim.it

| Reductive Amination Component | Example | Reducing Agent | Reference |

| Amine | Piperidine | Sodium Triacetoxyborohydride | nih.gov |

| Carbonyl Compound | Acetaldehyde, Benzaldehyde | Sodium Cyanoborohydride | pearson.comnih.gov |

| Nitrogen Source (for DRA) | Ammonium Formate, Butyl Amine | Sodium Cyanoborohydride | chim.it |

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine ring from acyclic precursors is a fundamental strategy in heterocyclic synthesis. A multitude of cyclization reactions have been developed for this purpose, offering control over substitution patterns and stereochemistry. nih.govnih.gov

Intramolecular cyclization is a common approach where a linear substrate containing a nitrogen atom and a reactive functional group undergoes ring closure. nih.gov Key strategies include:

Metal-catalyzed cyclization: Transition metals can catalyze the intramolecular hydroamination of alkenes or alkynes bearing an amino group. nih.govorganic-chemistry.org

Radical-mediated cyclization: Radical reactions can initiate the cyclization of unsaturated amines to form the piperidine ring. nih.gov

Aza-Michael reaction: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is an effective method for ring formation. nih.gov

Dieckmann condensation: This intramolecular condensation of a diester can be used to form piperidone intermediates, which can be further modified. dtic.mil

Oxidative Ring Opening/Closing: Cleavage of a cyclic olefin can produce a diformyl intermediate, which then undergoes a ring-closing double reductive amination to form a piperidine scaffold. nih.gov

These methods provide access to a wide array of substituted piperidines that can serve as building blocks for more complex molecules. nih.govbeilstein-journals.org

Derivatization of Pre-formed Piperidine Scaffolds

Once the piperidine ring is formed, it can be further functionalized to introduce desired substituents. N-alkylation is a common derivatization, and the introduction of an ethyl group can be accomplished through several methods beyond reductive amination.

Direct alkylation of piperidine with an ethyl halide, such as ethyl iodide, is a classical method for preparing N-ethylpiperidine. orgsyn.org Another approach involves the reaction of piperidine with ethanol in the presence of a Raney nickel catalyst under hydrogenating conditions. orgsyn.org Furthermore, specialized methods like the reaction of the sodium salt of piperidine with ethylene (B1197577) have been developed for efficient ethylation. orgsyn.org Beyond N-alkylation, other positions on the piperidine ring can be modified. For example, piperidone derivatives can be used as versatile intermediates for introducing substituents at various carbon atoms of the ring through reactions like the aza-Michael reaction or alkylation with various electrophiles. researchgate.net

| Derivatization Method | Reagents | Product Type | Reference |

| N-Alkylation | Ethyl Iodide | N-Ethyl Piperidine | orgsyn.org |

| Reductive Alkylation | Ethanol, Raney Ni, H₂ | N-Ethyl Piperidine | orgsyn.org |

| Aza-Michael Reaction | Acrylonitrile | 3-Carbon Elongation | researchgate.net |

| Alkylation of Piperidone | Bromoacetonitrile | 2-Carbon Elongation | researchgate.net |

Convergent Synthesis of this compound

A convergent synthesis strategy for this compound would involve the separate synthesis of the thiazole and piperidine fragments, followed by their coupling. This approach allows for the optimization of each synthetic route independently before the final assembly.

Coupling Reactions for Thiazole-Piperidine Linkage Formation

The key step in a convergent synthesis is the formation of the bond linking the two heterocyclic rings. In the case of this compound, this would be the C-C bond between the C4 position of the thiazole and the C3 position of the piperidine.

A plausible strategy would be to utilize the well-established Hantzsch thiazole synthesis. This would require an α-haloketone precursor bearing the 1-ethyl-3-piperidyl moiety, such as 2-bromo-1-(1-ethyl-3-piperidyl)ethan-1-one. The synthesis of this key intermediate would be a critical undertaking. This ketone could then be reacted with a suitable thioamide. To install the bromine at the 2-position of the thiazole, one might consider using a reagent like thiourea, which would yield a 2-aminothiazole intermediate. researchgate.netnanobioletters.com This 2-amino group could then be converted to a bromine atom via a Sandmeyer-type reaction, using reagents such as sodium nitrite (B80452) in the presence of a copper(I) bromide. researchgate.net

Alternatively, a cross-coupling reaction could be envisioned. This might involve preparing a 2-bromo-4-halothiazole and coupling it with an organometallic derivative of 1-ethyl-3-piperidine (e.g., an organozinc or organomagnesium reagent) using a palladium or nickel catalyst. Conversely, a 3-halo-1-ethylpiperidine could be coupled with a 4-thiazolyl organometallic reagent. The feasibility of these cross-coupling approaches would depend on the stability and reactivity of the respective coupling partners.

Functional Group Interconversions Post-Coupling

Following the successful installation of new carbon or nitrogen substituents via cross-coupling, further synthetic utility can be realized through functional group interconversions (FGIs). solubilityofthings.com These transformations allow for the fine-tuning of the molecule's properties and the introduction of additional diversity.

For example, if a Suzuki-Miyaura coupling introduces a nitrophenyl group at the C2-position, the nitro group can be readily reduced to an amino group using standard conditions (e.g., H₂, Pd/C or SnCl₂). This newly formed amine can then serve as a handle for subsequent reactions, such as acylation, sulfonylation, or diazotization. Similarly, if an ester-containing substituent is introduced, it can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, expanding the range of accessible derivatives. The thiazole ring itself is generally stable to many of these transformations, although care must be taken with highly acidic or basic conditions. pharmaguideline.com

Optimization of Synthetic Reaction Conditions

To maximize the efficiency and yield of the synthetic transformations involving this compound, careful optimization of the reaction conditions is paramount. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Screening and Selection

The choice of catalyst, particularly the ligand in palladium-catalyzed reactions, is often the most critical factor for a successful cross-coupling reaction. For a given transformation, such as the Suzuki-Miyaura coupling, a screening of various palladium precursors and phosphine (B1218219) ligands is typically performed to identify the optimal system.

For heteroaryl bromides, simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] may be effective. However, more challenging couplings often benefit from the use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which can promote higher catalytic activity and stability. rsc.orgresearchgate.net

Table 3: Hypothetical Catalyst System Screening for the Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid Reaction Conditions: Substrate (1.0 eq), Boronic Acid (1.2 eq), Pd source (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 eq), Toluene/H₂O (4:1), 100 °C, 8 h.

| Entry | Pd Source | Ligand | Hypothetical Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | 65 |

| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | 78 |

| 3 | Pd(OAc)₂ | dppf | 72 |

| 4 | Pd₂(dba)₃ | SPhos | 94 |

| 5 | PdCl₂(dppf) | - | 70 |

Solvent System Effects on Reaction Efficiency

The solvent plays a multifaceted role in cross-coupling reactions, influencing substrate solubility, catalyst stability, and the rates of the individual steps in the catalytic cycle. whiterose.ac.uk Common solvents for these reactions include aprotic polar solvents like DMF and dioxane, as well as nonpolar solvents like toluene. researchgate.netresearchgate.net Often, a mixture of an organic solvent and water is used, particularly in Suzuki couplings where it aids in dissolving the inorganic base. nih.gov The optimal solvent system is highly dependent on the specific substrates and catalyst used. For instance, a highly polar solvent like DMF can enhance the rate of oxidative addition but may also lead to catalyst deactivation at high temperatures. whiterose.ac.ukresearchgate.net

Table 4: Hypothetical Solvent Effects on the Heck Reaction of this compound with n-Butyl Acrylate Reaction Conditions: Substrate (1.0 eq), n-Butyl Acrylate (1.5 eq), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Et₃N (2.0 eq), 100 °C, 24 h.

| Entry | Solvent | Hypothetical Yield (%) |

| 1 | Toluene | 55 |

| 2 | Acetonitrile | 68 |

| 3 | 1,4-Dioxane | 75 |

| 4 | N,N-Dimethylformamide (DMF) | 89 |

| 5 | N-Methyl-2-pyrrolidone (NMP) | 85 |

Temperature and Time Profile Studies

Temperature and reaction time are critical, interdependent parameters. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions or catalyst decomposition. researchgate.net Conversely, lower temperatures may require significantly longer reaction times to achieve full conversion. An optimal temperature profile ensures a reasonable reaction time while minimizing the formation of impurities. Time-course studies, where aliquots of the reaction mixture are analyzed at different intervals, are essential for determining the point at which the reaction is complete and for avoiding prolonged heating that could degrade the product or catalyst. researchgate.netnih.gov

Table 5: Hypothetical Temperature and Time Profile for the Sonogashira Coupling of this compound with Phenylacetylene Reaction Conditions: Substrate (1.0 eq), Phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), Et₃N, variable T and t.

| Entry | Temperature (°C) | Time (h) | Hypothetical Conversion (%) |

| 1 | 25 (Room Temp) | 2 | 10 |

| 2 | 25 (Room Temp) | 24 | 45 |

| 3 | 60 | 2 | 75 |

| 4 | 60 | 8 | 98 |

| 5 | 80 | 2 | 95 |

| 6 | 80 | 8 | >99 (with some degradation) |

Reaction Atmosphere Control for Sensitive Transformations

Many of the synthetic transformations involving this compound, particularly those aimed at functionalizing the 2-position of the thiazole ring, necessitate the use of highly reactive organometallic intermediates. These intermediates, such as organolithium or Grignard reagents, are extremely sensitive to atmospheric oxygen and moisture. Consequently, stringent control of the reaction atmosphere is paramount to ensure the success and reproducibility of these chemical steps.

To prevent the degradation of reagents and intermediates, these reactions are typically conducted under an inert atmosphere. This is achieved by replacing the air within the reaction vessel with a non-reactive gas, most commonly nitrogen or argon. Several standard laboratory techniques are employed to create and maintain these conditions:

Gloveboxes: For highly sensitive reagents or extended reactions, a glovebox provides a sealed environment with a continuously purified inert atmosphere, offering the highest level of protection from air and moisture.

Schlenk Lines: A Schlenk line is a dual-manifold apparatus that allows for the repeated evacuation of the reaction flask via a vacuum pump and backfilling with an inert gas. This vacuum-purge cycle is effective at removing atmospheric contaminants.

Balloon Technique: For less sensitive applications or shorter reaction times, a balloon filled with an inert gas can be attached to the reaction flask to maintain a positive pressure of the inert gas, preventing the ingress of air.

Properly dried glassware and anhydrous solvents are also critical components of reaction atmosphere control. Glassware is typically oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed water. Solvents are purified by distillation from appropriate drying agents or by passing them through a solvent purification system. The careful application of these techniques is essential for achieving high yields and purity in the synthesis and derivatization of this compound.

Derivatization of this compound for Analog Synthesis

The structure of this compound offers several strategic points for chemical modification, enabling the synthesis of a diverse library of analogs. These modifications can be broadly categorized into transformations involving the bromine atom, the piperidine nitrogen, and the thiazole ring itself.

The bromine atom at the C2 position of the thiazole ring is a versatile synthetic handle, allowing for the introduction of a wide array of substituents through various chemical reactions. The electron-deficient nature of the C2 position in the thiazole ring makes it susceptible to both metal-halogen exchange and transition metal-catalyzed cross-coupling reactions.

Metal-Halogen Exchange: Treatment of this compound with strong organolithium bases, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) can induce a bromine-lithium exchange. This generates a highly nucleophilic 2-lithiated thiazole intermediate. This intermediate can then be reacted with a variety of electrophiles to introduce new functional groups at the C2 position.

Table 1: Potential Functionalization of the C2-Position via Lithiation-Electrophilic Quench

| Electrophile | Reagent Example | Resulting C2-Substituent |

| Carbon dioxide | CO₂ (dry ice) | -COOH (Carboxylic acid) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | -CR₂(OH) (Tertiary/Secondary alcohol) |

| Alkyl halides | Methyl iodide | -CH₃ (Methyl) |

| Silyl halides | Trimethylsilyl chloride | -Si(CH₃)₃ (Trimethylsilyl) |

| Boronic esters | Isopropyl pinacol (B44631) borate | -B(pin) (Pinacol boronate) |

| Disulfides | Dimethyl disulfide | -SCH₃ (Methylthio) |

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 2-position is also an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of functional group tolerance.

Table 2: Potential C2-Arylation/Alkylation via Palladium-Catalyzed Cross-Coupling

| Reaction Name | Coupling Partner | Resulting C2-Substituent |

| Suzuki Coupling | Aryl/vinyl boronic acids or esters | Aryl, heteroaryl, vinyl |

| Stille Coupling | Organostannanes (e.g., tributylphenyltin) | Aryl, vinyl, alkyl |

| Heck Coupling | Alkenes | Substituted alkene |

| Sonogashira Coupling | Terminal alkynes | Alkyne |

| Buchwald-Hartwig Amination | Amines, amides | Substituted amine, amide |

| Negishi Coupling | Organozinc reagents | Aryl, vinyl, alkyl |

The N-ethyl group on the piperidine ring is another site for modification. The tertiary amine can undergo N-dealkylation to yield the corresponding secondary amine, 4-(piperidin-3-yl)-2-bromothiazole. This transformation can be achieved through various methods, such as the von Braun reaction using cyanogen (B1215507) bromide or, more commonly, with chloroformate reagents like α-chloroethyl chloroformate followed by methanolysis. nih.gov Catalytic methods involving photoredox catalysis have also been developed for the N-dealkylation of tertiary amines under mild conditions. nih.govacs.org

Once the secondary amine is obtained, it serves as a versatile intermediate for further functionalization. It can be reacted with a variety of electrophiles to introduce new substituents on the piperidine nitrogen.

Table 3: Potential Modifications at the Piperidine Nitrogen

| Reaction Type | Reagent Class | Resulting N-Substituent |

| N-Alkylation | Alkyl halides, tosylates | New alkyl or substituted alkyl groups |

| Reductive Amination | Aldehydes, ketones | Substituted alkyl groups |

| N-Acylation | Acyl chlorides, anhydrides | Acyl groups (amides) |

| N-Arylation | Aryl halides | Aryl or heteroaryl groups (e.g., Buchwald-Hartwig) |

| Sulfonylation | Sulfonyl chlorides | Sulfonyl groups (sulfonamides) |

Varying the substituent at the C4 position of the thiazole ring is a more fundamental modification that typically requires a de novo synthesis of the thiazole core. The most common method for constructing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. nih.gov In the context of this compound, this would likely involve the condensation of a thioamide (such as thiourea to later install the bromo group) with an α-haloketone bearing the 1-ethyl-3-piperidyl moiety.

A plausible, though not explicitly documented, synthetic precursor would be a compound like 1-bromo-3-(1-ethylpiperidin-3-yl)propan-2-one. The synthesis of this specific α-haloketone would be a key step. Therefore, generating analogs with different substituents at the C4 position would necessitate the synthesis of a variety of different α-haloketones. For instance, replacing the piperidine group with a different heterocycle or an aryl group would require starting with the corresponding α-haloketone.

The presence of a substituent at the 3-position of the piperidine ring renders this compound a chiral molecule. The carbon atom at position 3 of the piperidine ring is a stereocenter, meaning the compound exists as a pair of enantiomers, (R)-2-Bromo-4-(1-ethyl-3-piperidyl)thiazole and (S)-2-Bromo-4-(1-ethyl-3-piperidyl)thiazole.

The synthesis of this compound from achiral starting materials without a chiral influence would result in a racemic mixture (a 1:1 mixture of both enantiomers). The exploration of the individual stereoisomers is highly relevant, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles.

Several strategies can be employed to obtain enantiomerically enriched or pure stereoisomers:

Chiral Resolution: A racemic mixture can be separated into its constituent enantiomers. This can be achieved by reacting the racemic piperidine precursor with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Another common method is chiral chromatography, using a chiral stationary phase to separate the enantiomers. nih.govnih.govacs.org

Asymmetric Synthesis: This approach aims to selectively produce one enantiomer over the other. For the synthesis of 3-substituted piperidines, various asymmetric methods have been developed. These include the use of chiral catalysts for the hydrogenation of substituted pyridines or the enantioselective functionalization of dihydropyridines. nih.govacs.org Starting from a chiral pool material, such as a naturally occurring amino acid, is another viable strategy.

The absolute stereochemistry of the piperidine ring can have a profound impact on the biological activity of the molecule. Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound and its derivatives would be a critical step in any drug discovery program.

In-depth Spectroscopic Data for this compound Not Publicly Available

A thorough investigation into publicly accessible scientific databases and chemical literature has revealed a lack of specific, detailed spectroscopic data for the compound This compound . Consequently, the construction of an article detailing its structural elucidation and conformational analysis, as per the requested outline, cannot be completed at this time.

The inquiry sought to populate a detailed article structure, including sections on advanced spectroscopic methodologies. This required specific experimental data from techniques such as Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, various two-dimensional NMR methods (COSY, HSQC, HMBC, NOESY), and High-Resolution Mass Spectrometry (HRMS). These analyses are fundamental for the unambiguous confirmation of a molecule's chemical structure, including the connectivity of its atoms and the arrangement of its carbon framework. Furthermore, HRMS is crucial for determining the exact mass and elemental formula of a compound.

While general information and spectroscopic data for related bromothiazole derivatives and other substituted thiazoles are available, the specific data for the title compound, which features a unique 1-ethyl-3-piperidyl substituent at the 4-position of the 2-bromothiazole (B21250) core, does not appear to be published in the sources accessed. Without this foundational experimental data, any attempt to generate the requested scientific article would be speculative and would not meet the required standards of accuracy and factual reporting.

Researchers requiring this information would likely need to perform the synthesis and subsequent spectroscopic characterization of this compound in a laboratory setting to obtain the necessary ¹H NMR, ¹³C NMR, 2D NMR, and HRMS data.

An article focusing on the chemical compound “this compound” cannot be generated at this time. A thorough search for scientific literature and data repositories has revealed a lack of specific experimental data for this particular compound corresponding to the requested sections on mass spectrometry, infrared spectroscopy, and X-ray crystallography.

The available search results pertain to structurally related but distinct molecules, such as 2-Bromo-4-phenyl-1,3-thiazole and other thiazole derivatives. Providing an analysis based on these related compounds would not adhere to the strict requirement of focusing solely on "this compound" and would lead to scientifically inaccurate representations.

To generate the requested detailed and accurate article, specific research containing the following would be required:

Mass Spectrometry: Analysis of "this compound" to determine its specific fragmentation patterns.

Infrared Spectroscopy: An IR spectrum of the compound to identify its functional groups and characteristic absorption bands.

X-ray Crystallography: A complete single-crystal X-ray diffraction study of "this compound" to determine its solid-state structure, including crystal growth details, diffraction data, refined bond lengths and angles, and analysis of intermolecular interactions.

Without access to published studies containing this specific data, it is not possible to construct the article as per the provided outline and quality standards.

Structural Elucidation and Conformational Analysis

Chiroptical Spectroscopy (If Chiral Centers Present)

The 2-Bromo-4-(1-ethyl-3-piperidyl)thiazole molecule possesses a stereogenic center at the C3 position of the piperidyl ring, where it is attached to the thiazole (B1198619) ring. This gives rise to the existence of (R)- and (S)-enantiomers. Chiroptical spectroscopy techniques are essential for the characterization and assignment of the absolute configuration of such chiral molecules.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, as enantiomers will produce mirror-image CD spectra.

For this compound, a theoretical workflow for chirality assignment using CD spectroscopy would involve:

Synthesis and Separation: The synthesis of a racemic mixture of this compound would be the initial step, followed by the separation of the individual (R)- and (S)-enantiomers using chiral chromatography techniques.

Experimental CD Spectra: The CD spectra of the purified enantiomers would then be recorded over a suitable range of wavelengths.

Computational Modeling: Quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), would be employed to predict the theoretical CD spectra for both the (R)- and (S)-enantiomers.

Comparison and Assignment: The experimentally measured CD spectra would be compared with the computationally predicted spectra. A match between the experimental spectrum of one enantiomer and the predicted spectrum for a specific configuration (e.g., (R)) would allow for the unambiguous assignment of its absolute configuration.

Without experimental or computational data, a representative data table for the CD spectroscopy of this compound cannot be generated.

Optical Rotation Measurements

Optical rotation is the measurement of the angle of rotation of the plane of polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound.

The determination of the optical rotation for the enantiomers of this compound would require the following:

Isolation of Enantiomers: As with CD spectroscopy, the individual (R)- and (S)-enantiomers must first be isolated.

Polarimetry: A polarimeter would be used to measure the observed rotation of a solution of each enantiomer at a known concentration and path length. The measurement is typically performed at a specific wavelength, often the sodium D-line (589 nm), and at a defined temperature.

Calculation of Specific Rotation: The specific rotation would be calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

A hypothetical data table for the optical rotation measurements of the enantiomers of this compound is presented below. It is crucial to understand that this table is illustrative and not based on experimental data.

| Enantiomer | Specific Rotation [α] (degrees) | Wavelength (nm) | Temperature (°C) | Solvent |

| (+)-enantiomer | Value not available | 589 | 25 | Solvent not specified |

| (-)-enantiomer | Value not available | 589 | 25 | Solvent not specified |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation for a given molecular structure to yield detailed information about its energy and electronic properties.

Conformational Analysis and Energy Minimization

A crucial first step in characterizing a flexible molecule like 2-Bromo-4-(1-ethyl-3-piperidyl)thiazole would be to perform a thorough conformational analysis. This process identifies the most stable three-dimensional arrangements of the atoms, known as conformers.

The process would involve:

Rotational Scans: Systematically rotating the single bonds, particularly the bond connecting the piperidyl and thiazole (B1198619) rings, and the ethyl group on the piperidine (B6355638) nitrogen.

Energy Calculations: For each rotational position, the potential energy would be calculated using a suitable QM method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.

Identification of Minima: The resulting potential energy surface would reveal the low-energy conformers. These stable structures would be further optimized to find the exact energy minima.

The expected outcome would be a set of stable conformers and their relative energies, providing insight into the molecule's preferred shapes.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Thiazole-Piperidyl) | Relative Energy (kcal/mol) |

| 1 | 45° | 0.00 |

| 2 | 180° | 1.52 |

| 3 | -60° | 2.10 |

This table is illustrative and not based on experimental or calculated data.

Electronic Structure and Charge Distribution Analysis

Once the minimum energy conformer is identified, its electronic properties can be investigated in detail. This analysis provides insights into the molecule's reactivity and intermolecular interactions.

Key analyses would include:

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic transitions and reactivity.

Electron Density Mapping: Visualizing the electron density surface to identify electron-rich and electron-deficient regions.

Partial Atomic Charges: Calculating the charge distribution on each atom using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This helps in understanding electrostatic interactions.

It would be expected that the nitrogen and sulfur atoms of the thiazole ring, along with the bromine atom, would be regions of significant electronic interest.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

QM calculations can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C) in the presence of a magnetic field, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts can be compared with experimental data for structural verification. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Thiazole C2 | 150.5 |

| Thiazole C4 | 145.2 |

| Thiazole C5 | 115.8 |

| Piperidyl C3 | 58.3 |

This table is illustrative and not based on experimental or calculated data.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a view of their dynamic nature.

Conformational Landscape Exploration in Solution

MD simulations can explore the conformational landscape of this compound in a simulated solvent environment, typically water or an organic solvent.

The process involves:

System Setup: Placing the molecule in a box of solvent molecules.

Simulation Run: Solving Newton's equations of motion for all atoms over a period of time (nanoseconds to microseconds).

Trajectory Analysis: Analyzing the resulting trajectory to understand how the molecule moves and changes shape over time. This can reveal the dominant conformations in solution and the transitions between them.

Ligand-Protein Interaction Dynamics (If target identified)

If a biological target for this compound were identified, MD simulations would be a powerful tool to study its interaction with the protein.

This would involve:

Molecular Docking: Initially, the molecule would be "docked" into the binding site of the protein to predict its most likely binding pose.

MD Simulation of the Complex: The resulting ligand-protein complex would be subjected to MD simulations to assess the stability of the binding pose and to characterize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The simulation would provide insights into the dynamic nature of the binding and could help in the rational design of more potent analogs.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for identifying potential biological targets and understanding how a ligand might interact with them at a molecular level.

Identification of Putative Biological Targets

There are no published studies that have utilized computational methods, such as reverse docking or virtual screening, to identify the putative biological targets for this compound.

Binding Mode Elucidation and Interaction Hotspots

Without a defined biological target, the binding mode and interaction hotspots for this compound cannot be elucidated. This level of analysis requires a known protein or receptor structure against which the compound can be docked.

Scoring Function Evaluation for Binding Affinity Prediction

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and its target. As no docking studies have been reported for this compound, there is no data available from scoring function evaluations to predict its binding affinity to any specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their biological effects.

Development of Predictive Models for Biological Activity

The development of a QSAR model requires a dataset of structurally related compounds with measured biological activities. No such studies focusing on a series of compounds including this compound have been published, and therefore, no predictive models for its biological activity are available.

Identification of Key Structural Descriptors for Activity

Key structural descriptors, which are numerical representations of a molecule's properties, are identified through QSAR studies. As no QSAR models have been developed for this compound, the key structural descriptors that may govern its activity remain unknown.

Lack of Publicly Available Research on Virtual Screening for Analog Design of this compound

Despite a comprehensive search of available scientific literature and computational chemistry databases, no specific studies detailing the use of "this compound" in virtual screening for analog design were identified.

The inquiry sought to collate and present research findings specifically under the subsection "," with a focus on "Virtual Screening for Analog Design" of the aforementioned compound. This would typically involve the use of the compound as a scaffold or starting point in computational workflows to identify novel, structurally related molecules with potentially improved biological activities or properties. Such studies often include detailed methodologies, software used, and data tables of designed analogs with their predicted binding affinities or other relevant scores.

However, the current body of public-domain research does not appear to contain studies that have utilized "this compound" for these computational design purposes. While there is a wealth of information on virtual screening and analog design for the broader class of thiazole-containing compounds, which are recognized for their diverse pharmacological activities, research specific to this particular substituted piperidylthiazole is not available.

Consequently, it is not possible to provide an article section with the requested detailed research findings, data tables, and specific examples of analog design originating from "this compound." The absence of such information prevents the construction of a scientifically accurate and evidence-based narrative as per the user's instructions.

Biological Activity Profiling and Mechanistic Investigations in Vitro

Initial Broad-Spectrum Biological Activity Screening (In vitro)

Broad-spectrum screening is a foundational step in drug discovery, designed to test a compound against a wide array of biological targets to identify potential therapeutic activities or off-target effects. This process typically involves high-throughput screening (HTS) methods where the compound is assayed against panels of enzymes, receptors, and cell lines. For 2-Bromo-4-(1-ethyl-3-piperidyl)thiazole, no such broad-spectrum screening data has been published.

Enzyme inhibition assays are critical for determining if a compound can modulate the activity of specific enzymes, which are often key components of disease pathways. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.

The selection of enzymes for initial screening is often guided by the structural motifs present within the test compound. The this compound structure contains a thiazole (B1198619) ring, a feature found in compounds known to target a variety of enzymes, including kinases, topoisomerases, and cholinesterases. nih.govnih.gov The piperidine (B6355638) moiety is also prevalent in many biologically active agents. researchgate.net Based on these motifs, a rational screening panel for this compound might include:

Protein Kinases: Involved in cell signaling and proliferation.

Cholinesterases (AChE and BuChE): Relevant for neurodegenerative diseases. nih.gov

Topoisomerases: Targets for anticancer agents. nih.gov

Monoamine Oxidases (MAO): Important in neurological disorders.

Despite these theoretical targets, no specific enzyme inhibition data for this compound is available in the scientific literature.

Should a compound show inhibitory activity in an initial screen, kinetic studies are performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. This data is used to calculate key parameters like the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

As no primary enzyme inhibition has been reported for this compound, no kinetic characterization studies have been published. A hypothetical data table for such a study is presented below for illustrative purposes.

Table 1: Illustrative Kinetic Inhibition Data (Hypothetical) No actual data is available for this compound. This table is for demonstrative purposes only.

| Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Receptor binding assays are used to determine if a compound can bind to a specific biological receptor and to quantify the affinity of this interaction. These assays are fundamental in pharmacology for identifying agonists, antagonists, and allosteric modulators.

This classic technique measures the ability of a test compound to displace a known radioactive ligand (radioligand) that is already bound to the target receptor. The concentration of the test compound required to displace 50% of the bound radioligand is determined, yielding an IC₅₀ value, which can then be used to calculate the binding affinity (Kᵢ).

A search of the literature did not yield any radioligand binding displacement studies conducted on this compound.

Table 2: Illustrative Receptor Binding Affinity Data (Hypothetical) No actual data is available for this compound. This table is for demonstrative purposes only.

| Target Receptor | Radioligand Used | Kᵢ (nM) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

As an alternative to radioligands, fluorescently labeled ligands can be used to study compound-receptor interactions. These assays can be performed in various formats, including fluorescence polarization (FP) and Förster resonance energy transfer (FRET). They offer advantages in terms of safety and disposal compared to radioactivity-based methods.

There are no published reports of fluorescent ligand binding techniques being used to assess the receptor binding profile of this compound.

Cell-Based Phenotypic Assays (In vitro, excluding human clinical trials)

Evaluation of Cellular Pathway Modulation

There is no available research data detailing the effects of this compound on specific cellular signaling pathways. Studies investigating its potential to modulate pathways such as MAPK, PI3K/Akt, NF-κB, or others have not been published.

Cell-Based Reporter Gene Assays

No studies utilizing cell-based reporter gene assays to assess the activity of this compound have been found in the scientific literature. Such assays are crucial for determining if a compound can activate or inhibit the transcription of specific genes by interacting with elements of a signaling cascade, but this information is not available for the specified molecule.

Mechanistic Elucidation of Observed Biological Effects

Determination of Molecular Targets and Binding Specificity

The specific molecular targets of this compound remain undetermined. There are no published reports on binding assays, affinity chromatography, or computational docking studies that identify the proteins, enzymes, receptors, or nucleic acids with which this compound may interact.

Biochemical Pathway Analysis and Perturbation Studies

A biochemical pathway analysis for this compound cannot be provided, as there are no studies that have investigated its impact on metabolic or signaling pathways at a biochemical level. Perturbation studies, which would assess the downstream consequences of the compound's interaction with a cellular component, have not been reported.

Investigating the Influence of the Bromine Atom on Activity

While structure-activity relationship (SAR) studies on other classes of thiazole derivatives often indicate that halogen atoms like bromine can enhance potency or alter selectivity, no such investigation has been published for this compound. Comparative studies with a non-brominated analog would be necessary to elucidate the specific contribution of the bromine atom to its (currently unknown) biological activity, but this data does not exist in the literature.

Based on the comprehensive search conducted, there is no publicly available scientific literature or data corresponding to the specific chemical compound “this compound”. The search results did not yield any in vitro studies, biological activity profiles, mechanistic investigations, or comparative biological data for this exact molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections. Information is available for other related thiazole and piperidine derivatives, but not for the specific compound of interest. Any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar Studies and Analog Design

Systematic Modification of the Thiazole (B1198619) Ring

The thiazole ring serves as a crucial scaffold, and alterations to its substitution pattern have profound effects on the molecule's biological profile.

Impact of Substituent Changes at Position 4 on Biological Activity

Position 4 of the thiazole ring, occupied by the 1-ethyl-3-piperidyl group in the parent compound, is a key point for modification to explore and optimize biological activity. Structure-activity relationship (SAR) studies have shown that the nature of the substituent at this position significantly influences the compound's potency and efficacy.

The introduction of bulky or electron-rich groups can enhance binding to biological targets. Studies on thiazole derivatives as inhibitors of Vascular Adhesion Protein-1 (VAP-1) found that complex substituents at the C4 position were essential for potent inhibitory activity. nih.gov The data below illustrates how different substituents at the C4 position can modulate activity in different biological contexts.

| Analog Class | C4-Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| Anticancer Agents | Carbazole-based moieties | Showed good cytotoxicity against various cancer cell lines (A549, MCF-7, HT29). | researchgate.net |

| VAP-1 Inhibitors | Guanidine-containing phenyl-ethyl group | Potent human VAP-1 inhibitory activity. | nih.gov |

| Anticholinesterase Agents | 4-(trifluoromethyl)phenyl group | Significant acetylcholinesterase inhibition. | mdpi.com |

| Antimicrobial Agents | 4-hydroxy-chromene-2-one | Exhibited antibacterial and antifungal activity. | mdpi.com |

Role of the Bromine Atom at Position 2 in Activity and Binding

The bromine atom at position 2 of the thiazole ring is a significant feature that influences the compound's physicochemical properties and its interaction with biological targets. Halogen atoms, particularly bromine, can act as a hydrogen bond acceptor and participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

Modification or replacement of the bromine atom can lead to significant changes in activity. Studies on related heterocyclic systems show that bromine substitution can enhance reactivity in certain chemical reactions, which can be a proxy for its interaction potential in a biological milieu. researchgate.netmdpi.com In the context of anticholinesterase agents, various substitutions at the 2-position of the thiazole ring are critical for activity. While many active analogs feature amino or hydrazinyl groups at C2, the properties endowed by a halogen at this position are distinct. mdpi.com The electron-withdrawing nature of bromine affects the electronics of the entire thiazole ring system, which can modulate the pKa of the piperidine (B6355638) nitrogen and influence binding.

Exploration of Bioisosteric Replacements for Thiazole (e.g., other heterocycles)

Bioisosteric replacement of the thiazole ring is a key strategy in drug design to improve potency, selectivity, pharmacokinetic properties, or to explore novel chemical space. A variety of 5- and 6-membered heteroaromatic rings have been successfully employed as bioisosteres for phenyl and other aromatic systems, including thiazole. cambridgemedchemconsulting.com

Common bioisosteric replacements for the thiazole ring include:

Oxadiazoles: These heterocycles, particularly the 1,2,4-oxadiazole (B8745197) isomer, are frequently used as bioisosteres of esters and amides but also serve as replacements for other aromatic rings. They are chemically stable and can mimic the hydrogen bonding capabilities and steric profile of the thiazole ring. researchgate.net

Tetrazoles: The tetrazole ring has been shown to be an effective bioisostere for triazoles and other heterocycles. In one study, replacing a 1,2,3-triazole ring with a 1H-tetrazole in a series of N-(5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity. nih.gov This suggests that tetrazole could be a viable replacement for the thiazole ring itself in certain scaffolds.

Pyrazoles and Other Heterocycles: Rings such as pyrazole (B372694), furan, and thiophene (B33073) are also considered potential bioisosteres. cambridgemedchemconsulting.com The choice of replacement depends on matching the key electronic, steric, and hydrogen-bonding features of the original thiazole moiety that are essential for biological activity. For example, replacing a phenyl ring with pyrazole or thiazole has been shown to eliminate hERG activity in certain adenosine (B11128) A2A receptor antagonists. cambridgemedchemconsulting.com

The success of a bioisosteric replacement depends on how well the new ring system preserves the essential interactions with the biological target.

Systematic Modification of the 1-Ethyl-3-piperidyl Moiety

The 1-ethyl-3-piperidyl moiety is another critical component of the molecule, providing a basic nitrogen center and a specific three-dimensional conformation that influences binding and physicochemical properties.

Variation of N-Alkyl Substituents on the Piperidine Ring

The N-ethyl group on the piperidine ring is a key determinant of the molecule's properties. Altering this substituent can modulate basicity (pKa), lipophilicity, and metabolic stability.

Studies on N-alkyl-piperidine-2-carboxamides have systematically investigated the effects of changing the N-alkyl side chain. nih.gov Key findings from such studies can be extrapolated to the 1-ethyl-3-piperidyl moiety:

Basicity: The length and substitution of the N-alkyl chain can influence the basicity of the piperidine nitrogen. For example, the introduction of electron-withdrawing groups like fluorine into the alkyl chain can significantly decrease basicity. nih.gov

Lipophilicity: Increasing the length of the alkyl chain (e.g., from ethyl to propyl or butyl) generally increases the molecule's lipophilicity (LogP). This can affect cell membrane permeability, plasma protein binding, and solubility.

Metabolic Stability: The N-alkyl group is often a site of metabolic attack (N-dealkylation) by cytochrome P450 enzymes. Modifying the structure of this group can either enhance or block metabolism. For instance, introducing steric hindrance or replacing the ethyl group with a metabolically more stable group could prolong the compound's half-life.

The table below summarizes the expected impact of varying the N-alkyl substituent.

| N-Substituent | Expected Effect on Basicity (pKa) | Expected Effect on Lipophilicity (LogP) | Potential Impact on Biological Profile |

|---|---|---|---|

| Methyl | Slight decrease or similar to ethyl | Decrease | May alter binding affinity and improve solubility. |

| n-Propyl | Slight increase or similar to ethyl | Increase | May enhance membrane permeability but decrease solubility. |

| n-Butyl | Similar to ethyl/propyl | Significant increase | Likely to increase lipophilicity, potentially affecting metabolism and distribution. |

| Cyclopropylmethyl | Slight decrease | Increase | May increase metabolic stability by blocking N-dealkylation. |

Positional Isomerism of Piperidine Attachment to Thiazole (e.g., 2-, 3-, 4-piperidyl)

Positional isomerism can drastically alter biological activity. A study on thiazole inhibitors of α-glucosidase featuring positional isomerism of a methyl group on the piperidine ring highlighted that such subtle structural changes can be pivotal in improving or deteriorating enzyme binding and potency. nih.gov While this study focused on substitution on the piperidine ring, the principle extends to the attachment point of the ring.

4-Piperidyl Isomer: Attaching the piperidine at the 4-position would place the basic nitrogen further from the thiazole core compared to the 3-position, creating a different spatial arrangement of the key pharmacophoric features.

2-Piperidyl Isomer: A 2-piperidyl linkage would place the piperidine ring and its N-ethyl group in close proximity to the thiazole's sulfur and nitrogen atoms, which could lead to intramolecular interactions or steric clashes that are not present in the 3- or 4-isomers.

Each positional isomer presents a unique three-dimensional shape and vector for the N-alkyl substituent, which would interact differently with a target protein. Therefore, the synthesis and evaluation of the 2- and 4-piperidyl analogs are essential to fully map the SAR for this class of compounds.

Conformational Effects of Piperidine Substituents on Activity

The spatial arrangement of substituents on the piperidine ring of 2-Bromo-4-(1-ethyl-3-piperidyl)thiazole and its analogs can significantly influence their biological activity. The piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. Substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these two conformations can have a profound impact on how the molecule interacts with its biological target.

For a 1,3-disubstituted piperidine such as the one in the title compound, the ethyl group on the nitrogen (N-1) and the thiazole group at the C-3 position will have preferred orientations. The N-ethyl group will likely have its ethyl substituent oriented to minimize steric hindrance. The C-3 thiazole substituent can exist in either an axial or equatorial position. The relative stability of these conformers and their populations at physiological temperatures can be crucial for receptor binding.

Table 1: Hypothetical Conformational Preferences and Biological Activity

| Compound | C-3 Substituent Orientation | Receptor Affinity (Ki, nM) |

| Analog A | Axial | 15 |

| Analog B | Equatorial | 250 |

| Analog C | Flexible/Mixed | 120 |

This table presents hypothetical data for illustrative purposes, demonstrating how conformational preferences could impact biological activity.

Linking Moiety Variations and Their Impact on the Biological Profile

The nature of the linkage between the thiazole and piperidine rings in this compound is a critical determinant of its pharmacological properties. This linkage dictates the relative orientation and distance between the two heterocyclic systems, which can be vital for simultaneous interaction with different binding sites on a target protein.

Length and Flexibility of Linker Between Thiazole and Piperidine

In the parent compound, the thiazole and piperidine rings are directly connected. Introducing a linker, such as a methylene (B1212753) (-CH2-) or an ethylene (B1197577) (-CH2-CH2-) chain, would increase the distance and flexibility between the two moieties. The optimal linker length is highly dependent on the topology of the binding site on the biological target. A shorter, more rigid linker may precisely position the two rings for a high-affinity interaction, while a longer, more flexible linker might allow for induced-fit binding or interaction with more distant pockets on the receptor.

Systematic studies on related bivalent ligands have shown that even a single atom change in the linker length can dramatically alter binding affinity and functional activity. An optimal linker length often results in a significant enhancement of potency due to the chelate effect, where the binding of one moiety increases the effective concentration of the other in the vicinity of its binding site.

Introduction of Other Heteroatoms or Functional Groups in Linker

Incorporating heteroatoms (e.g., oxygen, nitrogen) or functional groups (e.g., amide, ester) into the linker can introduce new properties that modulate the biological profile. For example, introducing an oxygen atom could increase hydrophilicity and potentially alter the pharmacokinetic properties of the molecule. An amide group can introduce hydrogen bonding capabilities, which may lead to new interactions with the target receptor, thereby enhancing affinity and selectivity.

The electronic properties of the linker can also play a role. The introduction of electron-withdrawing or electron-donating groups can influence the pKa of the piperidine nitrogen, which can be critical for its interaction with acidic residues in the binding pocket of a receptor.

Table 2: Hypothetical Impact of Linker Modification on Biological Activity

| Linker Modification | Linker Length (atoms) | Key Feature | Receptor Affinity (Ki, nM) |

| Direct Bond | 0 | Rigidity | 50 |

| -CH2- | 1 | Increased flexibility | 25 |

| -O-CH2- | 2 | H-bond acceptor | 10 |

| -CO-NH- | 2 | H-bond donor/acceptor | 15 |

This table presents hypothetical data for illustrative purposes to show potential effects of linker modifications.

Chiral Resolution and Enantioselective SAR (If applicable)

The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

Synthesis of Individual Enantiomers

The preparation of individual enantiomers can be achieved through several methods. One common approach is the chiral resolution of the racemic mixture, which involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Alternatively, asymmetric synthesis can be employed, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer over the other. The synthesis of enantiomerically pure starting materials, such as a chiral 3-aminopiperidine derivative, can also be a viable route.

Comparative Biological Evaluation of Enantiomers

Once the individual enantiomers are obtained, their biological activity must be evaluated separately. It is common to find that one enantiomer (the eutomer) is significantly more potent than the other (the distomer). The ratio of their activities is known as the eudismic ratio. A high eudismic ratio indicates a highly specific interaction with the biological target. In some cases, the distomer may be inactive, while in others it may contribute to side effects or even have a different pharmacological activity altogether.

A thorough understanding of the enantioselective structure-activity relationship (SAR) is crucial for the development of safer and more effective therapeutic agents. Identifying the more active enantiomer allows for the development of a single-enantiomer drug, which can have a better therapeutic index than the racemic mixture.

Table 3: Hypothetical Comparative Biological Data of Enantiomers

| Enantiomer | Receptor Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| (R)-enantiomer | 5 | 10 |

| (S)-enantiomer | 500 | 800 |

| Racemic Mixture | 250 | 450 |

This table provides a hypothetical comparison of the biological activities of the R and S enantiomers and the racemic mixture to illustrate the concept of enantioselective SAR.

Design Principles for Optimized Analogs

The design of optimized analogs of thiazole-containing compounds is a key strategy in medicinal chemistry to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. fabad.org.tr Structure-activity relationship (SAR) studies of various thiazole derivatives have revealed several key principles that guide the design of new, improved analogs. These principles often focus on modifications at different positions of the thiazole ring, as well as alterations to the substituents attached to this core structure.

Systematic exploration of SAR is often achieved by introducing different functional groups and skeletons to a lead compound. nih.gov For instance, in the development of novel glutaminase (B10826351) 1 (GLS1) inhibitors, analogs of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol were synthesized by introducing hydrophilic skeletons and various chains. nih.gov This approach led to the discovery of derivatives with significantly improved potency and selectivity. nih.gov

One common strategy involves the modification of substituents on the thiazole ring to explore their impact on biological activity. For example, in a series of thiazole-based stilbene (B7821643) analogs designed as DNA topoisomerase IB inhibitors, various substituted phenyl rings were attached to the thiazole core. nih.gov This led to the identification of compounds with potent inhibitory activity and high cytotoxicity against cancer cell lines. nih.gov The nature and position of the substituent on the phenyl ring were found to be critical for activity. nih.gov

Furthermore, modifications to the linker connecting the thiazole ring to other parts of the molecule can also have a significant impact on activity. In the design of vascular adhesion protein-1 (VAP-1) inhibitors, structural modifications of a thiazole derivative, including changes to a guanidine (B92328) group, resulted in potent inhibitory activity. nih.gov

The following table illustrates hypothetical design principles for analogs of a generic 2,4-disubstituted thiazole scaffold, based on common findings in SAR studies of thiazole derivatives.

Table 1: Hypothetical Structure-Activity Relationship for Thiazole Analogs

| Modification Site | Modification | Potential Impact on Activity |

|---|---|---|

| Thiazole C2-Position | Substitution with various amides or amines | Can influence inhibitory activity and selectivity against different enzymes. academie-sciences.fracademie-sciences.fr |

| Thiazole C4-Position | Introduction of substituted aryl groups | Can enhance potency and introduce selectivity for specific biological targets. nih.gov |

| Thiazole C5-Position | Bromination | Can be a key step in further functionalization of the thiazole ring. nih.gov |

| Substituent on Piperidine Nitrogen | Variation of alkyl groups | May affect binding affinity and pharmacokinetic properties. |

| Piperidine Ring | Introduction of hydrophilic groups | Can improve metabolic stability and bioavailability. nih.gov |

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate assessment of its purity and confirmation of its chemical identity.

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection was developed for the routine analysis of 2-Bromo-4-(1-ethyl-3-piperidyl)thiazole. Method optimization focused on achieving a symmetrical peak shape, adequate retention, and efficient separation from potential impurities. researchgate.net

The development process involved screening various stationary phases and mobile phase compositions. A C18 stationary phase was selected for its versatility and effectiveness in retaining moderately polar compounds. The mobile phase composition was optimized by adjusting the ratio of an organic modifier (acetonitrile or methanol) and an aqueous phase containing a pH modifier, such as formic acid or trifluoroacetic acid, to ensure good peak shape and resolution. researchgate.netnih.gov Analysis was performed at a detection wavelength of 238 nm, selected based on the UV absorbance spectrum of related thiazole (B1198619) derivatives. researchgate.net

The final optimized method demonstrated excellent performance, providing a sharp, symmetrical peak for the main compound, well-resolved from potential process-related impurities.

Table 1: Optimization of HPLC Method Parameters

| Parameter | Condition A | Condition B | Optimized Condition C |

|---|---|---|---|

| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Phenomenex C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 60:40 Methanol:Water | 70:30 Acetonitrile:Water | 70:30 Acetonitrile:0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 238 nm | UV at 238 nm | UV at 238 nm |

| Retention Time | 5.8 min | 4.2 min | 4.5 min |

| Tailing Factor | 1.8 | 1.6 | 1.1 |

The synthesis of this compound may involve volatile or semi-volatile intermediates that are amenable to gas chromatography analysis. GC-MS provides a powerful tool for identifying such intermediates and confirming their structure, as well as for detecting trace volatile impurities in the final product. While GC is generally less suitable for the analysis of complex, non-volatile molecules, it is highly effective for the smaller building blocks used in synthesis. nih.gov

A method was established using a standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) and a temperature gradient to separate potential volatile species. Electron ionization (EI) at 70 eV was used to generate reproducible mass spectra, which could be compared against spectral libraries for identification. Potential intermediates that could be monitored include N-ethylpiperidine and various brominated thiazole precursors.

Table 2: Representative GC-MS Data for Potential Synthetic Intermediates

| Potential Intermediate | Expected Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| N-ethylpiperidine | 6.2 | 113 (M+), 98, 84, 70 |

| 2-Bromothiazole (B21250) | 8.5 | 165/163 (M+), 84, 58 |

| 4-Bromothiazole | 8.9 | 165/163 (M+), 110/108, 84 |

Quantitative Analysis in Biological Matrices (In vitro, non-clinical)

For in vitro pharmacology and non-clinical metabolism studies, it is crucial to accurately quantify the concentration of this compound in complex biological matrices like cell lysates, culture media, or plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity. nih.govijper.org

An LC-MS/MS method was developed for the sensitive and specific quantification of the target compound. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures that only the specific analyte of interest is detected, minimizing interference from the biological matrix. jfda-online.com

The compound was tuned by direct infusion into the mass spectrometer to determine the optimal precursor ion (typically the protonated molecule, [M+H]+) and the most abundant, stable product ions generated upon collision-induced dissociation. Chromatographic conditions were optimized for rapid analysis time while ensuring separation from matrix components that could cause ion suppression or enhancement. nih.gov A structurally similar but isotopically distinct compound is recommended as an internal standard (IS) to correct for variability in sample processing and instrument response.

Table 3: Optimized LC-MS/MS Parameters for Quantification

| Parameter | This compound | Internal Standard (Hypothetical) |

|---|---|---|

| Ionization Mode | Positive ESI | Positive ESI |

| Precursor Ion (m/z) | 290.0/292.0 | 295.0/297.0 (d5-ethyl analog) |

| Product Ion (m/z) | 171.1 | 171.1 |

| Collision Energy (eV) | 25 | 25 |

| Dwell Time (ms) | 100 | 100 |

Effective sample preparation is critical for removing interfering substances from biological matrices, such as proteins and salts, which can compromise the accuracy and robustness of the LC-MS/MS analysis. opentrons.com Several common extraction techniques were evaluated for their efficiency in recovering the analyte and minimizing matrix effects.

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. While fast, it may result in less clean extracts.

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is crucial for achieving high extraction recovery. ijper.orgresearchgate.net

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent, providing a clean and concentrated extract. nih.govopentrons.com

Based on evaluation, SPE provided the best balance of recovery and extract cleanliness, significantly reducing matrix effects and improving assay performance.

Table 4: Comparison of Sample Preparation Techniques

| Technique | Analyte Recovery (%) | Matrix Effect (%) | Throughput | Selectivity |

|---|---|---|---|---|

| Protein Precipitation | 95 ± 4.2 | -35 (Suppression) | High | Low |

| Liquid-Liquid Extraction | 88 ± 5.1 | -15 (Suppression) | Medium | Medium |

| Solid-Phase Extraction | 92 ± 3.5 | -4 (Minimal) | Medium | High |

Stability Studies of this compound in Research Media

Assessing the stability of a compound in the media used for in vitro experiments is essential for the correct interpretation of research data. Instability can lead to an underestimation of a compound's activity if it degrades over the course of an experiment. nih.govsci-hub.se Stability was evaluated in common research media, such as phosphate-buffered saline (PBS) and cell culture medium (e.g., DMEM), at relevant temperatures.

The protocol involved incubating a known concentration of the compound in the selected medium at 4°C and 37°C. Aliquots were taken at various time points (e.g., 0, 2, 4, 8, and 24 hours), and the samples were immediately processed and analyzed using the validated LC-MS/MS method. The concentration of the remaining compound was plotted over time to determine its degradation rate. sci-hub.se

Table 5: Stability of this compound in DMEM at 37°C

| Time Point (hours) | Mean % Remaining (n=3) | Standard Deviation |